Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester
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Overview
Description
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is an ester-protected metabolite of benazepril, which is an angiotensin-converting enzyme inhibitor. This compound is primarily used in proteomics research and has a molecular formula of C33H38N2O5 with a molecular weight of 542.67 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester involves the esterification of benazeprilat with benzyl alcohol and tert-butyl glycine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in proteomics and other fields .
Scientific Research Applications
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various chemical reactions and synthesis processes.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for conditions related to the renin-angiotensin system.
Industry: In the development of new drugs and biochemical compounds.
Mechanism of Action
The mechanism of action of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester involves the inhibition of angiotensin-converting enzyme, which plays a crucial role in the regulation of blood pressure. By inhibiting this enzyme, the compound helps to reduce the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and improving cardiovascular health .
Comparison with Similar Compounds
Similar Compounds
Benazepril: The parent compound of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester, also an angiotensin-converting enzyme inhibitor.
Enalapril: Another angiotensin-converting enzyme inhibitor with similar therapeutic effects.
Lisinopril: A widely used angiotensin-converting enzyme inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique due to its ester-protected structure, which enhances its stability and solubility. This makes it particularly useful in proteomics research and other scientific applications where stability and solubility are critical .
Properties
Molecular Formula |
C33H38N2O5 |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
benzyl 2-[[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate |
InChI |
InChI=1S/C33H38N2O5/c1-33(2,3)40-30(36)22-35-29-17-11-10-16-26(29)19-21-27(31(35)37)34-28(20-18-24-12-6-4-7-13-24)32(38)39-23-25-14-8-5-9-15-25/h4-17,27-28,34H,18-23H2,1-3H3 |
InChI Key |
RWCSKKNSVKJXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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